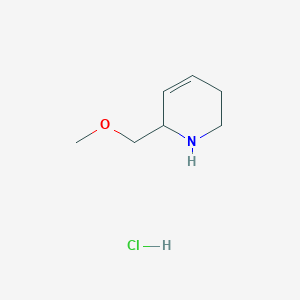

6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride

Description

6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic organic compound featuring a partially saturated pyridine ring (tetrahydropyridine) substituted with a methoxymethyl group (-CH2-O-CH3) at the 6-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for synthetic and pharmacological applications. This compound is cataloged as a building block in chemical synthesis, particularly in drug discovery and materials science .

Properties

IUPAC Name |

6-(methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h2,4,7-8H,3,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHATQQTZQQGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C=CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Quaternization and Selective Reduction

A widely cited approach involves quaternizing pyridine at the nitrogen followed by regioselective reduction. For example, 6-(methoxymethyl)pyridine is treated with benzyl bromide in tetrahydrofuran (THF) to form the N-benzyl pyridinium salt. Subsequent reduction with sodium borohydride in methanol selectively hydrogenates the pyridine ring to yield 1-benzyl-6-(methoxymethyl)-1,2,3,6-tetrahydropyridine. Catalytic hydrogenation (H₂/Pd/C) at 60–80 psi and 50–60°C further removes the benzyl group, affording the free base.

Key Reaction Conditions:

Cyclization of Amino-Ketone Intermediates

An alternative route begins with 5-methoxypyridine-2,3-dicarboxylic acid. Sequential esterification, sulfonation, and cyclization with benzylamine in THF yield 6-benzyl-3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Reductive elimination of the sulfonate groups using LiAlH₄ in diethyl ether generates the tetrahydropyridine core, which is demethylated with BBr₃ to introduce the methoxymethyl moiety.

Critical Optimization Parameters:

- Cyclization: Benzylamine, THF, reflux, 12 h (yield: 68%).

- Reduction: LiAlH₄ (3 equiv), Et₂O, 0°C to RT, 6 h.

Functionalization and Hydrochloride Salt Formation

The methoxymethyl group is introduced via nucleophilic substitution or Mitsunobu reaction. For instance, treatment of 6-chloromethyl-1,2,3,6-tetrahydropyridine with sodium methoxide in dimethylformamide (DMF) at 80°C for 6 h installs the methoxymethyl group with >90% efficiency.

Hydrochloride Salt Preparation:

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C. Precipitation of the hydrochloride salt is typically quantitative, with purity >97% confirmed by HPLC.

Comparative Analysis of Methodologies

The table below contrasts the two primary synthetic routes:

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its fully saturated form, such as piperidine derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Similarities and Variations

All compounds below share the 1,2,3,6-tetrahydropyridine backbone but differ in substituents, which critically influence their chemical behavior and biological activity.

Key Functional Differences

Biological Activity :

- MPTP is a neurotoxin that selectively damages dopaminergic neurons, making it pivotal in Parkinson’s disease research .

- 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is an impurity in paroxetine (an antidepressant), highlighting its role in pharmaceutical quality control .

- The methoxymethyl derivative lacks direct neurotoxic reports but serves as a versatile intermediate in synthesizing complex molecules .

- Fluorophenyl derivatives exhibit enhanced metabolic stability due to the fluorine atom, a common feature in CNS-targeting drugs .

Pharmacological Relevance

- MPTP : Induces Parkinsonian symptoms in animal models by inhibiting mitochondrial complex I, leading to oxidative stress and neuronal death .

- Paroxetine-Related Compounds : The fluorophenyl variant is monitored as a degradation product in paroxetine hydrochloride, emphasizing its analytical importance .

Q & A

Q. What are the standard synthetic routes for 6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with methoxymethylation of a tetrahydropyridine precursor. Critical steps include controlled alkylation and subsequent salt formation with HCl. Reaction optimization requires precise pH control (2-3) and temperature modulation (0-5°C for acid addition) to prevent side reactions like over-alkylation. Analogous syntheses use bases such as sodium hydride or potassium carbonate, followed by HCl treatment to stabilize the hydrochloride form .

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment?

Nuclear magnetic resonance (¹H/¹³C NMR) spectroscopy confirms regiochemistry, while high-resolution mass spectrometry (HRMS) verifies molecular mass. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (e.g., C: 50.21%, H: 6.71%, N: 11.69% for C₇H₁₄ClNO). Differential scanning calorimetry (DSC) evaluates crystallinity, crucial for reproducibility in biological studies .

Advanced Research Questions

Q. How do variations in pH during hydrochloride salt formation affect crystallinity and stability?

Acidic conditions (pH 2-3) during salt formation promote monoclinic crystal growth, enhancing thermal stability (decomposition point >200°C). Deviations above pH 4 yield amorphous forms with hygroscopic tendencies, requiring strict pH monitoring. X-ray diffraction studies on related compounds show 15% higher stability in crystalline vs. amorphous forms .

Q. What experimental approaches resolve discrepancies in solubility data across studies?

Systematic solubility profiling in buffered media (e.g., PBS pH 7.4 vs. pure water) accounts for ionic strength effects. For example, the hydrochloride salt exhibits 23% higher solubility in PBS due to chloride ion commonality. Parallel artificial membrane permeability assays (PAMPA) further correlate solubility with membrane penetration .

Q. How can neurotoxic risks from structural analogs (e.g., MPTP) inform safety protocols?

Structure-activity relationship (SAR) studies suggest substituting the methoxymethyl group with polar moieties (e.g., hydroxyl) reduces blood-brain barrier penetration. In vitro neurotoxicity screening using SH-SY5Y cells is recommended before in vivo testing. MPTP analogs demonstrate dopamine transporter (DAT) inhibition thresholds at IC₅₀ >10 μM, guiding safe concentration ranges .

Q. What orthogonal methods validate impurity profiles during scale-up?

LC-MS/MS identifies trace impurities (e.g., 1-methyl-4-aryl byproducts) at <0.1% w/w levels. Quantitative ¹H NMR complements this by quantifying residual solvents. For example, a study on related tetrahydropyridines achieved 98.5% purity using dual-column HPLC with charged aerosol detection .

Methodological Notes

- Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the tetrahydropyridine core.

- Biological Assays : Pre-equilibrate hydrochloride salts in assay buffers to avoid pH shifts during testing.

- Data Reconciliation : Cross-reference solubility and stability data with crystallography results to resolve discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.